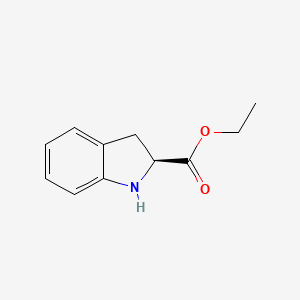

(S)-Indoline-2-carboxylic acid ethyl ester

Description

Significance of Indoline (B122111) Core Structures in Organic and Medicinal Chemistry

The indoline nucleus, a reduced form of the indole (B1671886) ring system, is a privileged scaffold in medicinal chemistry and is found in a vast number of natural products and synthetic compounds. researchgate.netnih.gov This heterocyclic motif is integral to the structure of many molecules exhibiting a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.netresearchgate.net The versatility of the indoline core allows it to serve as a foundational structure for drugs targeting various diseases. researchgate.netpurkh.com

The significance of indoline and its derivatives stems from their ability to mimic the structure of peptides and bind to proteins with high affinity. nih.gov This structural feature makes them strong candidates for drug development. purkh.com Many approved drugs and clinical candidates incorporate the indoline framework, highlighting its importance in pharmaceutical research. For instance, molecules containing this scaffold have been developed as multi-targeted receptor tyrosine kinase inhibitors for cancer treatment. nih.gov The continued exploration of indoline derivatives promises to expand their role in medicine, with ongoing research focused on synthesizing new analogues with enhanced therapeutic potential. researchgate.net

Stereochemical Importance of the (S)-Configuration in Bioactive Compounds

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical factor in the biological activity of pharmaceuticals. numberanalytics.com For chiral molecules—those that are non-superimposable on their mirror images—the two mirror-image forms, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. nih.gov The two enantiomers of a chiral drug are often considered two distinct drugs because their different shapes in three-dimensional space dictate how they interact with chiral biological systems like enzymes and receptors. nih.gov

The designation of a chiral center as (S) (from the Latin sinister, meaning left) or (R) (from the Latin rectus, meaning right) is determined by the Cahn-Ingold-Prelog priority rules. tru.ca This specific spatial arrangement is pivotal for molecular recognition. numberanalytics.com Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. nih.gov The uptake of drugs by cells can also be stereospecific, as seen with certain amino acid and peptide transporters. nih.gov Therefore, the synthesis of single-enantiomer compounds is a major focus in modern drug discovery to create safer and more effective medications. nih.govnih.gov The absolute configuration of amino acid building blocks in natural products, for example, is crucial for their bioactivity. mdpi.com

Research Trajectories and Scope of Academic Inquiry for (S)-Indoline-2-carboxylic acid ethyl ester

The primary research application of this compound is its use as a versatile chiral building block for the synthesis of complex, optically active molecules. sciencedaily.com Chiral building blocks are small, easily accessible compounds with defined stereochemistry that serve as starting materials for constructing more elaborate natural products and pharmaceuticals. sciencedaily.com

Key research areas involving this compound include:

Synthesis of ACE Inhibitors: The parent compound, (S)-Indoline-2-carboxylic acid, is a crucial intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs used to treat hypertension. google.com The ester form is often generated during the synthetic sequence. For example, the reduction of indole-2-carboxylic acid ethyl ester can produce indoline-2-carboxylic acid ethyl ester, which is then hydrolyzed to the free acid needed for producing these inhibitors. google.com

Asymmetric Catalysis: The corresponding acid, (S)-Indoline-2-carboxylic acid, has been identified as a highly effective chiral ligand in palladium-catalyzed asymmetric reactions. nih.gov Specifically, it enables the enantioselective Catellani-type annulation to assemble chiral all-carbon bridged ring systems, demonstrating its utility in controlling stereochemical outcomes in complex chemical transformations. nih.gov

Peptide and Oligomer Synthesis: (S)-Indoline-2-carboxylic acid is explored as a conformational constraint in peptide chemistry. researchgate.net Its rigid structure can influence the conformation of peptide bonds. However, its low reactivity and tendency to form undesirable side products like diketopiperazines present synthetic challenges that researchers are actively working to overcome. researchgate.net

Enzymatic Resolution: Efficient methods for producing the enantiomerically pure (S)-ester are a subject of research. One approach involves the enzymatic resolution of racemic indoline-2-carboxylic acid methyl or ethyl ester. google.compatsnap.com Specific hydrolytic enzymes can selectively hydrolyze the (R)-enantiomer, leaving the desired (S)-ester unreacted and allowing for its separation with high optical purity. google.com This biotechnological approach offers an economical and scalable route to this valuable chiral intermediate. patsnap.com

The academic inquiry into this compound and its parent acid continues to focus on developing new synthetic methodologies, expanding its application as a chiral auxiliary or ligand, and incorporating it into novel bioactive molecules. rsc.org

Table of Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2,3-dihydro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h3-6,10,12H,2,7H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISPUTPAKVZNBI-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452548 | |

| Record name | (S)-Indoline-2-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82923-81-7 | |

| Record name | (S)-Indoline-2-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 82923-81-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Enantioselective Preparation

Classical and Contemporary Approaches to Indole-2-carboxylic acid ethyl ester Precursors

The creation of the indole-2-carboxylic acid ethyl ester scaffold is a critical first step, achievable through several robust synthetic routes.

The Fischer indole (B1671886) synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for indole ring formation. wikipedia.org This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgalfa-chemistry.com For the synthesis of indole-2-carboxylic acid ethyl ester, ethyl pyruvate (B1213749) is reacted with phenylhydrazine to form the corresponding ethyl pyruvate phenylhydrazone. alfa-chemistry.comorgsyn.org This intermediate is then heated in the presence of an acid catalyst to induce cyclization and eliminate ammonia (B1221849), yielding the aromatic indole core. wikipedia.org

The choice of acid catalyst significantly influences the reaction's efficiency. A range of Brønsted and Lewis acids have been successfully employed. wikipedia.orgorgsyn.org Common catalysts include polyphosphoric acid (PPA), sulfuric acid in acetic acid, and zinc chloride. orgsyn.org The reaction can often be performed as a one-pot synthesis, where the intermediate hydrazone is not isolated, simplifying the procedure. thermofisher.comthermofisher.com

Table 1: Catalysts and Conditions in Fischer Indole Synthesis for Ethyl Indole-2-carboxylate (B1230498)

| Catalyst | Solvent/Conditions | Key Findings/Yield | Reference |

|---|---|---|---|

| Polyphosphoric Acid (PPA) | Heated at 80°C | Effective for cyclization of the hydrazone. researchgate.net | orgsyn.orgresearchgate.net |

| Sulfuric Acid | Glacial Acetic Acid | A common Brønsted acid system for this transformation. orgsyn.org | orgsyn.org |

| Zinc Chloride (ZnCl₂) | Heating | A traditional Lewis acid catalyst for this synthesis. orgsyn.org | orgsyn.org |

| Hydrogen Bromide (HBr gas) | Toluene, reflux | Used after in-situ formation of the hydrazone from ethyl pyruvate and phenylhydrazine. googleapis.com | googleapis.com |

An alternative and widely used method is the reductive cyclization of ethyl o-nitrophenylpyruvate. This approach, related to the Reissert indole synthesis, begins with the condensation of o-nitrotoluene and diethyl oxalate (B1200264) in the presence of a strong base like potassium ethoxide. orgsyn.orgjustia.com This reaction forms the potassium salt of ethyl o-nitrophenylpyruvate. orgsyn.org

The crucial step is the subsequent reductive cyclization of this intermediate. This is typically achieved through catalytic hydrogenation. orgsyn.org The nitro group is reduced to an amine, which then spontaneously undergoes an intramolecular condensation with the adjacent pyruvate moiety to form the indole ring. Platinum catalysts are often used for this hydrogenation, which is carried out in a solvent such as glacial acetic acid. orgsyn.org This method is advantageous as it often utilizes inexpensive starting materials. orgsyn.org

Table 2: Key Steps in the Reductive Cyclization Pathway

| Step | Reagents | Intermediate/Product | Reference |

|---|---|---|---|

| Condensation | o-Nitrotoluene, Diethyl oxalate, Potassium ethoxide | Potassium salt of ethyl o-nitrophenylpyruvate | orgsyn.org |

| Reductive Cyclization | Hydrogen gas, Platinum catalyst, Acetic acid | Ethyl indole-2-carboxylate | orgsyn.org |

| Alternative Reduction | Hydrazine (B178648) hydrate (B1144303), Ferrous hydroxide (B78521) catalyst | Indole-2-carboxylic acid | google.com |

In cases where indole-2-carboxylic acid is synthesized or available, it must be converted to its corresponding ethyl ester. The most direct method is Fischer-Speier esterification. This involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. orgsyn.orgnih.gov The reaction is an equilibrium process, and driving it towards the product often requires removing the water formed during the reaction or using a large excess of the alcohol. youtube.com For instance, 3-Bromo-1H-indole-2-carboxylic acid has been successfully esterified by stirring with concentrated sulfuric acid in anhydrous ethanol at 80 °C. nih.gov

Table 3: Esterification of Indole-2-carboxylic Acid

| Method | Reagents | Conditions | Reference |

|---|---|---|---|

| Fischer-Speier Esterification | Indole-2-carboxylic acid, Ethanol, Sulfuric Acid | Heating/Reflux | orgsyn.org |

| Fischer-Speier Esterification | Indole-2-carboxylic acid, Ethanol, Hydrochloric Acid | Heating/Reflux | orgsyn.org |

Reduction Strategies for Chiral Indoline-2-carboxylic acid ethyl ester Formation

The conversion of the aromatic indole precursor to the saturated indoline (B122111) ring is the final key transformation. As this step creates the chiral center at the C2 position, the choice of reduction method is paramount for achieving the desired (S)-enantiomer.

Catalytic hydrogenation is a powerful technique for the reduction of the indole double bond. researchgate.net This heterogeneous catalysis typically employs platinum group metals. nih.govharvard.edu Platinum(IV) oxide (Adams' catalyst) is a common choice, often used with hydrogen gas under pressure in a solvent like acetic acid or ethanol. orgsyn.orggoogleapis.com The hydrogenation is preferably carried out at temperatures between 50 and 85°C and pressures from 0.1 to 10 MPa. googleapis.com Standard hydrogenation of indole-2-carboxylic acid ethyl ester will produce the racemic mixture of indoline-2-carboxylic acid ethyl ester.

To achieve the desired (S)-enantiomer, asymmetric hydrogenation is required. This involves using a chiral catalyst system. For example, rhodium complexes with chiral phosphine (B1218219) ligands, such as Ph-TRAP, have been used for the asymmetric hydrogenation of N-protected indoles with high enantioselectivity. scispace.com Such methods are crucial for the direct synthesis of enantiopure indoline derivatives, avoiding the need for classical resolution which has a maximum theoretical yield of 50%. scispace.com

Table 4: Catalytic Hydrogenation for Indoline Formation

| Catalyst System | Substrate | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Platinum(IV) oxide (Adams' catalyst) / H₂ | Indole-2-carboxylic acid ethyl ester | Acetic acid, pressure | Racemic indoline-2-carboxylic acid ethyl ester | orgsyn.org |

| Pd/C / H₂ | N-acetyl-indole-2-carboxylic acid | Pressure between 0.1 and 10 MPa, Temp 50-85°C | Racemic N-acetyl-indoline-2-carboxylic acid | googleapis.com |

| Rhodium complex with Ph-TRAP ligand / H₂ | N-acetyl or N-Boc-protected 2-substituted indoles | Cs₂CO₃ as base | Enantioenriched (S)-indoline derivatives | scispace.com |

Besides catalytic hydrogenation, reduction using dissolving metals provides an alternative route to indolines.

A classical method involves the use of metallic tin and dry hydrogen chloride gas in ethanol. google.comgoogle.com This reaction, however, can require harsh conditions, such as high pressure in a sealed bomb for extended periods. google.comgoogle.com A significant feature of this process is the formation of an indoline-2-carboxylic acid ethyl ester tin complex as an intermediate, which must be isolated and then treated, for example with anhydrous ammonia, to liberate the free ester. google.comgoogle.com

A milder and more convenient metal-mediated reduction employs magnesium in methanol. kaist.ac.krkoreascience.kr This system has been shown to effectively reduce the double bond of the indole nucleus in various indole carboxylates to yield the corresponding indoline derivatives in high yields under smooth reaction conditions. koreascience.kr A notable aspect of this method is that when ethyl indole-2-carboxylate is used, the reaction not only reduces the indole ring but also causes transesterification, yielding methyl indoline-2-carboxylate. koreascience.kr This method is considered advantageous due to its high yields and favorable reaction conditions compared to older techniques. koreascience.kr

Table 5: Metal-Mediated Reductions of Indole-2-carboxylates

| Reducing Agent | Solvent | Key Features | Product from Ethyl Indole-2-carboxylate | Reference |

|---|---|---|---|---|

| Tin (Sn) / Hydrogen Chloride (HCl) | Ethanol | Forms an isolable tin complex intermediate; may require high pressure. google.com | Indoline-2-carboxylic acid ethyl ester | google.comgoogle.com |

| Magnesium (Mg) | Methanol | Mild conditions, high yields. koreascience.kr | Methyl indoline-2-carboxylate (due to transesterification) | researchgate.netkaist.ac.krkoreascience.kr |

Considerations for Reaction Conditions and Selectivity

The synthesis of (S)-Indoline-2-carboxylic acid ethyl ester and related indoline derivatives is highly dependent on carefully controlled reaction conditions to achieve desired yields and selectivity. Key factors influencing the outcome of these syntheses include the choice of catalyst, solvent, temperature, and additives.

For instance, in the metal-catalyzed synthesis of indolines, the conditions can be mild. A domino copper-catalyzed amidation/nucleophilic substitution process for preparing substituted indolines proceeds efficiently, highlighting the versatility of this method. nih.gov Similarly, palladium-catalyzed coupling reactions are recognized as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions, facilitating the construction of the indoline core from readily available starting materials. mdpi.com The temperature for such reactions can be critical; Fischer indole cyclizations are preferably conducted between 15-50°C, while subsequent hydrogenation steps are often performed at higher temperatures, between 50 and 100°C. googleapis.com

In asymmetric hydrogenations of indole precursors, selectivity is profoundly influenced by the catalyst system and the presence of additives. For the rhodium-catalyzed asymmetric hydrogenation of 2-substituted N-protected indoles, the presence of a base, particularly cesium carbonate (Cs₂CO₃), was found to be crucial for achieving both high catalytic activity and enantioselectivity. rug.nl The choice of protecting group on the indole nitrogen is also critical, as it is often necessary for obtaining any conversion at all. rug.nl Iridium-catalyzed hydrogenations of unprotected indoles have also been developed, where a Brønsted acid is used to activate the indole ring by breaking its aromaticity, enabling the catalyst to afford high enantioselectivity. rsc.org

Furthermore, in metal-catalyzed intramolecular cyclizations, the choice of metal and ligand dictates the reaction pathway and efficiency. While palladium catalysts are widely used, copper-based systems offer a complementary approach. nih.govmdpi.com A domino Cu-catalyzed process from ortho-iodophenalkyl mesylates is noted for its broad substrate scope and mild conditions. nih.gov This particular method proceeds with complete stereochemical inversion, ensuring no loss of optical purity when starting with enantiomerically pure materials. nih.gov

Asymmetric Synthesis and Enantiocontrol in Indoline Derivatives

The synthesis of enantiomerically pure indoline derivatives, such as this compound, relies on several sophisticated asymmetric strategies. These methods aim to control the stereochemistry at the C2 position, yielding the desired enantiomer in high purity.

Chiral Pool Synthesis Approaches (e.g., from L-phenylalanine)

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. L-phenylalanine is a prominent chiral pool compound for the synthesis of (S)-indoline-2-carboxylic acid derivatives. researchgate.netthieme-connect.com

| Starting Material | Key Steps | Product | Yield | Enantiomeric Excess (ee) | Reference |

| L-phenylalanine | Nitration, Bromination, Intramolecular Cyclization | (S)-6-nitroindoline-2-carboxylic acid | 53% (overall) | >99.5% | researchgate.netthieme-connect.com |

| L-phenylalanine | Nitration, Intramolecular Nitro Amination | (S)-6-nitro-indoline-2-carboxylic acid | 65.7% | >99.5% | researchgate.net |

Asymmetric Hydrogenation of Indole Precursors with Chiral Catalysts

Asymmetric hydrogenation of prochiral indole precursors is a direct and atom-economical method for producing chiral indolines. chinesechemsoc.org This strategy involves the use of transition metal complexes with chiral ligands to stereoselectively add hydrogen across the C2=C3 double bond of an indole ring.

Rhodium-based catalysts have been effectively used for the asymmetric hydrogenation of 2-substituted N-protected indoles. rug.nl For example, using a rhodium catalyst with a monodentate phosphoramidite (B1245037) ligand like (S)-PipPhos, full conversion and an enantiomeric excess of 74% were achieved. rug.nl A key finding was the necessity of a catalytic amount of a base, such as Cs₂CO₃, to ensure good activity and enantioselectivity. rug.nl Challenges remain, as N-Boc-protected indole ester substrates have shown low enantioselectivity (4% ee) under certain conditions. rug.nl

Iridium-catalyzed systems have also shown significant promise, particularly for the hydrogenation of unprotected indoles. rsc.orgchinesechemsoc.org By using an iridium complex with a P-OP ligand in combination with a Brønsted acid, unprotected indoles can be converted to enantiomerically enriched indolines with up to 91% ee. rsc.org However, some substrates, including 1H-indole-2-carboxylic acid and its methyl ester, proved unreactive in certain Ir-catalyzed systems. chinesechemsoc.org

Ruthenium catalysts featuring N-heterocyclic carbene (NHC) ligands have been developed for the complete hydrogenation of protected indoles, creating multiple new stereocenters with high control. acs.org

| Catalyst System | Substrate Type | Key Conditions | Max. Enantiomeric Excess (ee) | Reference |

| Rhodium / (S)-PipPhos | 2-substituted N-protected indoles | Cs₂CO₃ (base) | 74% | rug.nl |

| Rhodium / Ph-TRAP | N-acetyl/N-Boc 2-substituted indoles | Cs₂CO₃ (base) | up to 95% | rug.nl |

| Iridium / P-OP Ligand | Unprotected indoles | Brønsted acid | up to 91% | rsc.org |

| Palladium / (R)-H8-BINAP | Simple indoles | Brønsted acid | up to 96% | acs.org |

Metal-catalyzed Intramolecular Cyclization (e.g., Palladium, Copper)

Intramolecular cyclization catalyzed by transition metals like palladium and copper provides a powerful route to the indoline core. mdpi.comresearchgate.net These methods often involve the formation of a carbon-nitrogen bond to close the five-membered ring.

Palladium catalysis is widely employed for the synthesis of various heterocycles, including indoles and indolines. mdpi.comresearchgate.net These reactions can involve the cyclization of aniline-tethered alkynes or sequential cross-coupling and cyclization processes. mdpi.comresearchgate.net For instance, a palladium(II)-catalyzed cyclization of specific aniline-tethered alkynes can produce fused indoles with high yield and excellent enantioselectivity. researchgate.net

Copper-catalyzed reactions have emerged as a highly efficient alternative. A notable example is a domino Cu-catalyzed amidation/nucleophilic substitution process that synthesizes indolines from substituted 2-iodophenethyl mesylates in excellent yields. nih.gov This one-pot procedure is advantageous due to its mild reaction conditions and broad substrate applicability. nih.gov Crucially for asymmetric synthesis, when enantiomerically pure mesylates are used, no erosion of optical purity is observed because the final intramolecular Sₙ2 reaction proceeds with complete stereochemical inversion. nih.gov

| Metal Catalyst | Reaction Type | Substrate Example | Key Features | Reference |

| Palladium(II) | Intramolecular Aminopalladation/1,4 Addition | Aniline-tethered alkynyl cyclohexadienones | Atom economical, redox-neutral, high ee | researchgate.net |

| Copper(I) | Domino Amidation/Nucleophilic Substitution | 2-Iodophenethyl mesylates | One-pot, excellent yields, no erosion of optical purity | nih.gov |

| Palladium(0) | Cacchi Reaction (Enantioselective) | N-aryl(alkyl)sulfonyl-2-alkynylanilides | Constructs indole ring de novo, high ee | researchgate.net |

Free-radical Cyclization Strategies for Enantiopure Intermediates

Free-radical cyclization offers a complementary approach to metal-catalyzed methods for constructing the indoline scaffold. globethesis.comresearchgate.net These reactions can be initiated under mild conditions, often using light, and can proceed without the need for transition metals. scispace.com

A visible-light-mediated, metal-free protocol has been developed for the synthesis of highly substituted indolines. scispace.com This method involves the intramolecular reductive cyclization of N-allyl-2-haloanilines promoted by an organosilane reagent, tris(trimethylsilyl)silane (B43935) (TTMSS). scispace.com The reaction is believed to proceed via the formation of an electron-donor-acceptor (EDA) complex between the starting material and the organosilane. scispace.com A 5-exo-trig cyclization of the resulting radical intermediate generates an alkyl radical, which then abstracts a hydrogen atom to form the final indoline product. scispace.com This strategy tolerates a wide range of functional groups, affording the desired nitrogen heterocycles in good to excellent yields. scispace.com While this specific method focuses on creating substituted indolines, the principles of radical cyclization can be applied to the synthesis of enantiopure intermediates by starting with chiral, non-racemic precursors. The development of silicon-containing indoline derivatives has also been explored through radical-initiated intramolecular cyclization. globethesis.com

Biocatalytic Resolution and Enzymatic Transformations

Biocatalysis provides a highly selective and environmentally benign route to enantiomerically pure compounds like this compound. The primary biocatalytic strategy is the kinetic resolution of a racemic mixture, where an enzyme selectively reacts with one enantiomer, allowing the other to be isolated in high optical purity. researchgate.net

The enzymatic resolution of racemic indoline-2-carboxylic acid methyl or ethyl ester is a well-established method. researchgate.netgoogle.com Lipases are commonly employed for this purpose. For example, an immobilized form of Candida antarctica lipase (B570770) (Chirazyme L-2) catalyzes the enantioselective hydrolysis of N-Boc-indoline-2-carboxylic acid methyl ester. researchgate.net The reaction efficiently hydrolyzes the (R)-ester, leaving the unreacted (S)-ester with high enantiomeric excess. researchgate.net

A variety of other commercially available hydrolytic enzymes, such as Savinase, Alcalase, and Novozym 243, can also be used. google.com In a typical process, a racemic mixture of indoline-2-carboxylic acid methyl ester is subjected to hydrolysis by one of these enzymes. The enzyme selectively hydrolyzes the (R)-form of the ester into (R)-indoline-2-carboxylic acid. google.com This leaves the desired (S)-indoline-2-carboxylic acid methyl ester unhydrolyzed and with a high optical purity of at least 99% ee. google.com The remaining (S)-ester can then be easily separated from the hydrolyzed (R)-acid. google.com

| Enzyme | Substrate | Reaction Type | Product | Optical Purity (ee) | Reference |

| Candida antarctica lipase (Chirazyme L-2) | N-Boc-indoline-2-carboxylic acid methyl ester | Enantioselective Hydrolysis | (S)-N-Boc-indoline-2-carboxylic acid | >99.9% | researchgate.net |

| Savinase / Alcalase / Novozym 243, etc. | Racemic indoline-2-carboxylic acid methyl ester | Selective Hydrolysis of (R)-ester | (S)-indoline-2-carboxylic acid methyl ester | >99% | google.com |

Enantioselective Hydrolysis of Racemic Esters using Esterases

Kinetic resolution using esterases is a highly effective strategy for producing enantiopure (S)-indoline-2-carboxylic acid. In this process, the enzyme selectively hydrolyzes one enantiomer of the racemic ester, leaving the other, desired enantiomer unreacted. The (S)-ester can then be separated from the hydrolyzed (R)-acid.

Researchers have successfully identified and characterized specific enzymes capable of this selective hydrolysis. An intracellular esterase from the strain Bacillus aryabhattai B8W22 has been a particular focus of study. nih.govmdpi.com This enzyme, named BaCE, was purified and shown to be a carboxylesterase with a molecular mass of approximately 35 kDa. nih.gov

The purification of BaCE was achieved through anion exchange and hydrophobic interaction chromatography, resulting in a 59-fold purification with a 20% yield. nih.gov Characterization studies revealed that the enzyme exhibits maximum activity at a pH of 8.5 and a temperature of 30°C. nih.gov Crucially, the esterase demonstrates high enantioselectivity towards (S)-ethyl indoline-2-carboxylate. nih.gov In the kinetic resolution of racemic ethyl indoline-2-carboxylate, the enzyme preferentially hydrolyzes the (R)-enantiomer, leading to the production of (S)-indoline-2-carboxylic acid with a high enantiomeric excess of the product (e.e.p) of 96.55% at a conversion rate of 44.39%. nih.gov This corresponds to a high enantioselectivity value (E value) of 133.45. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Source Organism | Bacillus aryabhattai B8W22 | nih.govmdpi.com |

| Molecular Mass | ~35 kDa | nih.gov |

| Optimal pH | 8.5 | nih.gov |

| Optimal Temperature | 30°C | nih.gov |

| Km | 0.52 mM | nih.gov |

| Vmax | 6.39 µM/min | nih.gov |

| kcat/Km | 51.67 mM-1min-1 | nih.gov |

| Enantioselectivity (E-value) | 133.45 | nih.gov |

| Enantiomeric Excess (e.e.p) | 96.55% | nih.gov |

Whole-Cell Biotransformations and Microbial Catalysis

An alternative to using purified enzymes is the application of whole microbial cells as catalysts. This approach avoids the often costly and time-consuming process of enzyme purification. mdpi.com The biotransformation of racemic ethyl indoline-2-carboxylate has been successfully achieved using resting cells of Bacillus aryabhattai. mdpi.com

The process involves cultivating the bacteria, harvesting the cells, and using them directly in the hydrolysis reaction. mdpi.com Optimization of the reaction conditions is critical for maximizing yield and selectivity. For the Bacillus aryabhattai system, optimal parameters were found to be a substrate concentration of 3%, a temperature of 35°C, and a pH of 7. mdpi.com Under these conditions, the whole-cell biocatalyst produced (S)-indoline-2-carboxylic acid with an enantiomeric excess (e.e.p) of 96% and a yield of 33%. mdpi.com This method is advantageous for large-scale production as the biocatalyst can be easily produced in large quantities through fermentation. mdpi.com

| Parameter | Value | Reference |

|---|---|---|

| Microorganism | Bacillus aryabhattai | mdpi.com |

| Optimal Substrate Concentration | 3% | mdpi.com |

| Optimal Temperature | 35°C | mdpi.com |

| Optimal pH | 7.0 | mdpi.com |

| Resulting Enantiomeric Excess (e.e.p) | 96% | mdpi.com |

| Yield | 33% | mdpi.com |

Protein Engineering for Enhanced Enantioselectivity and Activity

While naturally occurring enzymes can exhibit good selectivity, their properties can often be improved for specific industrial applications through protein engineering. researchgate.net Techniques such as rational design and directed evolution are employed to enhance enzyme activity and enantioselectivity. researchgate.netresearchgate.net Rational design involves identifying key amino acid residues in the enzyme's active site based on its three-dimensional structure and substrate docking simulations. researchgate.netresearchgate.net These residues are then mutated to improve interactions with the desired substrate enantiomer. For example, protein engineering of an esterase (BioH) was used to improve its enantioselectivity towards a model substrate by fine-tuning steric and electronic interactions in the active site. researchgate.net Similarly, directed evolution involves creating libraries of enzyme variants through random mutagenesis and screening them for improved performance, a process that has successfully enhanced the enantioselectivity of esterases for various substrates. researchgate.net These engineering strategies offer a powerful toolkit for developing bespoke biocatalysts tailored for the efficient synthesis of this compound. dntb.gov.ua

Diastereomeric Resolution Techniques for Acid Precursors and Derivatives

Beyond biocatalysis, classical chemical resolution remains a relevant method for obtaining enantiomerically pure indoline-2-carboxylic acid, the precursor to the ethyl ester. This method involves the separation of enantiomers by converting them into a mixture of diastereomeric salts using a chiral resolving agent.

Use of Chiral Resolving Agents (e.g., (R)-α-methylbenzylamine, camphorsulfonic acid)

The resolution of racemic indoline-2-carboxylic acid is a well-established industrial practice. mdpi.com A common method involves using (R)-α-methylbenzylamine as the chiral resolving agent in an ethanol solvent. mdpi.com This amine reacts with the racemic acid to form two diastereomeric salts: ((S)-indoline-2-carboxylic acid)-((R)-α-methylbenzylamine) and ((R)-indoline-2-carboxylic acid)-((R)-α-methylbenzylamine). Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. After separation, the desired (S)-enantiomer is regenerated from the salt. mdpi.com

Another effective resolving agent is camphorsulfonic acid. google.com A patented process describes the use of optically pure (1S)- or (1R)-10-camphorsulfonic acid to resolve racemic indoline-2-carboxylic acid. google.com The reaction leads to the crystallization of the diastereomeric salt of one enantiomer while the other remains in solution, allowing for their separation. google.com The optically pure acid is then recovered from the crystallized salt using a suitable base. google.com

Fractional Crystallization and Enrichment of Enantiomers

The enantioselective synthesis of this compound often relies on the separation of enantiomers from a racemic mixture. researchgate.net Fractional crystallization of diastereomeric salts is a well-established and industrially viable method for achieving high enantiomeric purity. google.com This technique involves reacting a racemic mixture of a precursor, such as indoline-2-carboxylic acid or its N-acetyl derivative, with a chiral resolving agent to form a pair of diastereomeric salts. google.comgoogleapis.com Due to their different physical properties, these diastereomeric salts can be separated by crystallization. researchgate.net

A common precursor for the target ester is (S)-indoline-2-carboxylic acid, which can be obtained with high enantiomeric purity through this resolution method. In one documented process, racemic indoline-2-carboxylic acid is resolved using (R)-α-methylbenzylamine in ethanol. google.com The (R)-α-methylbenzylamine salt of (2S)-indoline-2-carboxylic acid preferentially crystallizes from the solution, allowing for its isolation by filtration. google.com After separation, the diastereomeric salt is treated with an acid, such as hydrochloric acid, to liberate the desired (2S)-indoline-2-carboxylic acid with an enantiomeric purity exceeding 99.5%. google.com The resulting enantiopure acid can then be esterified to yield this compound.

Another approach involves the resolution of N-acetyl-indoline-2-carboxylic acid. Using (+)-(1S,2R)-Norephedrine as the resolving agent, the diastereomeric salt of (S)-N-acetyl-indoline-2-carboxylic acid can be crystallized and isolated. googleapis.com Subsequent deacetylation of the enriched N-acetyl derivative yields the (S)-indoline-2-carboxylic acid. googleapis.com This method has been shown to produce the (S)-enantiomer with an enantiomeric excess of 99.9% after desalting. googleapis.com

The effectiveness of fractional crystallization is highly dependent on the choice of resolving agent and the crystallization solvent, which influence the yield and the degree of enantiomeric enrichment.

Table 1: Examples of Enantiomeric Enrichment via Fractional Crystallization

| Precursor Compound | Chiral Resolving Agent | Solvent | Isolated Product | Yield | Enantiomeric Purity/Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Indoline-2-carboxylic acid | (R)-α-methylbenzylamine | Ethanol | (2S)-Indoline-2-carboxylic acid | 52.8% | >99.5% purity | google.com |

| N-acetyl-indoline-2-carboxylic acid | (+)-(1S,2R)-Norephedrine | Ethanol | (S)-N-acetyl-indoline-2-carboxylic acid-(1R, 2R)-1-(4-nitrophenyl)-2-amino-1,3-propanediol salt | 42.0% | 95.9% ee (initial salt) | googleapis.com |

| (S)-N-acetyl-indoline-2-carboxylic acid salt | N/A (Desalting) | Water | (S)-N-acetyl-indoline-2-carboxylic acid | 96.5% | 99.9% ee | googleapis.com |

Recycling Strategies for Unwanted Enantiomers

The primary strategy for recycling the unwanted (R)-indoline-2-carboxylic acid is through racemization. This process converts the (R)-enantiomer back into a racemic mixture, which can then be fed back into the resolution process. A patented method describes treating the filtrate enriched with the (2R)-enantiomer with a sodium hydroxide solution at elevated temperature and pressure. google.com Specifically, heating the material at 170°C for three hours under a pressure of 7 bars effectively induces racemization. google.com

The racemized indoline-2-carboxylic acid can then be combined with fresh racemic starting material and subjected to the same resolution procedure using the chiral amine, thereby maximizing the yield of the desired (S)-enantiomer from the initial racemic stock. google.com This recycling loop is a key feature in the industrial-scale synthesis of enantiomerically pure compounds like (S)-indoline-2-carboxylic acid and its derivatives.

Table 2: Racemization Conditions for Recycling (R)-Indoline-2-carboxylic Acid

| Starting Material | Reagent | Solvent | Temperature | Pressure | Duration | Outcome | Reference |

|---|---|---|---|---|---|---|---|

| Filtrate enriched with (2R)-indoline-2-carboxylic acid | Sodium hydroxide (8.65N) | Water | 170 °C | 7 bars | 3 hours | Racemized indoline-2-carboxylic acid | google.com |

Chemical Reactivity and Derivatization Pathways

Hydrolysis Reactions to (S)-Indoline-2-carboxylic Acid

The ester functional group of (S)-Indoline-2-carboxylic acid ethyl ester can be readily hydrolyzed to yield the corresponding carboxylic acid, (S)-Indoline-2-carboxylic acid. This transformation is typically achieved under alkaline conditions. orgsyn.org For instance, the hydrolysis of the methyl ester analogue to (S)-indoline-2-carboxylic acid is effectively carried out using an aqueous alkali solution, such as sodium hydroxide (B78521), at room temperature. google.com This process generally proceeds without significant loss of optical purity, preserving the (S)-stereochemistry at the C-2 position. google.com

In some synthetic sequences, the hydrolysis is performed in a one-pot reaction following N-alkylation. By increasing the concentration of aqueous potassium hydroxide (KOH) and heating the reaction mixture, the N-alkylated ester can be directly converted to the N-alkylated (S)-Indoline-2-carboxylic acid. mdpi.com This hydrolysis is a critical step in many multi-step syntheses where the carboxylic acid is required for subsequent reactions, such as amide bond formation. googleapis.comgoogle.com

N-Acylation and Deacylation Reactions

The nitrogen atom of the indoline (B122111) ring is a secondary amine and can be readily acylated. This reaction is often employed to install a protecting group, which can influence the reactivity of the molecule and prevent unwanted side reactions. A common acylation is the introduction of an acetyl group to form N-acetyl-indole-2-carboxylic acid, which can then be reduced to the corresponding indoline derivative. googleapis.comgoogle.com More contemporary methods utilize thioesters as a stable and chemoselective acyl source for the N-acylation of indoles, reacting in the presence of a base like cesium carbonate in xylene at high temperatures. beilstein-journals.org

Deacylation, the removal of the N-acyl group, is equally important. For example, an N-acetyl group can be removed by heating with aqueous acid, such as 5N hydrochloric acid (HCl), under reflux conditions. googleapis.com For more sensitive substrates, the N-tert-butoxycarbonyl (N-Boc) group is often preferred as it can be removed under milder acidic conditions, for instance, using trifluoroacetic acid (TFA) in dichloromethane, which helps to avoid side reactions like decarboxylation. clockss.org

Table 1: Selected N-Acylation and Deacylation Conditions

| Reaction | Reagent(s) | Conditions | Product | Ref |

|---|---|---|---|---|

| N-Acylation | Acetic Anhydride, H₂SO₄ (cat.) | 100°C, 2h | N-Acetyl derivative | clockss.org |

| di-tert-butyl dicarbonate (B1257347) (Boc)₂O, TEA, DMAP | THF, room temp. | N-Boc derivative | clockss.org | |

| Thioester, Cs₂CO₃ | Xylene, 140°C, 12h | N-Acyl derivative | beilstein-journals.org | |

| N-Deacylation | 5N HCl | Reflux | Free Amine | googleapis.com |

Alkylation at the Indole (B1671886) Nitrogen

Alkylation of the nitrogen atom provides a direct method for introducing various substituents. The reaction of ethyl indol-2-carboxylate with alkylating agents like allyl bromide or benzyl (B1604629) bromide can be successfully carried out using aqueous potassium hydroxide in acetone (B3395972) at room temperature, affording the N-alkylated products in excellent yields. mdpi.com Alternative conditions involve the use of stronger bases such as sodium hydride in dimethylformamide (DMF) or milder bases like potassium carbonate in acetonitrile. tandfonline.com

More advanced, stereoselective methods have also been developed. Enantioselective N-alkylation of ethyl indole-2-carboxylate (B1230498) has been achieved using allylic carbonates in the presence of a palladium catalyst, yielding N-allylated products with high enantioselectivity (96-99% ee). mdpi.com Iron complexes have also been utilized as catalysts for the N-alkylation of indolines with alcohols. nih.gov

Table 2: Conditions for N-Alkylation of Indole-2-Carboxylate Esters

| Base / Catalyst | Solvent | Alkylating Agent | Conditions | Product | Ref |

|---|---|---|---|---|---|

| aq. KOH | Acetone | Allyl Bromide | 20°C, 2h | Ethyl 1-allyl-1H-indole-2-carboxylate | mdpi.com |

| aq. KOH | Acetone | Benzyl Bromide | 20°C, 2h | Ethyl 1-benzyl-1H-indole-2-carboxylate | mdpi.com |

| NaH | DMF | Functionalized Halides | - | N-Alkylated Methyl Ester | tandfonline.com |

| K₂CO₃ | Acetonitrile | Functionalized Halides | - | N-Alkylated Methyl Ester | tandfonline.com |

| Palladium Catalyst | - | Allylic Carbonates | - | N-Allylated Ethyl Ester (chiral) | mdpi.com |

Functionalization at the C-3 Position and Beyond

The indole nucleus is electron-rich, making it susceptible to electrophilic substitution, with the C-3 position being the most nucleophilic and reactive site. orgsyn.org Friedel-Crafts acylation of indole-2-carboxylates, for example, occurs predominantly at the C-3 position. clockss.org However, the regioselectivity can be influenced by the choice of Lewis acid catalyst and the electrophile. clockss.org In a notable exception, reacting with the highly reactive chloroacetyl chloride can lead to acylation on the benzene (B151609) ring, affording a mixture of the 5- and 7-isomers. clockss.org

The Mannich reaction is another key electrophilic substitution that functionalizes the C-3 position. Treatment of ethyl 1H-indole-2-carboxylate derivatives with formaldehyde (B43269) and a secondary amine like morpholine (B109124) yields the corresponding 3-(aminomethyl) derivatives. nih.gov Similarly, Vilsmeier-Haack formylation introduces a formyl group at the C-3 position, providing a versatile handle for further transformations. nih.gov

The ethyl ester group can be converted into a carbohydrazide (B1668358) through reaction with hydrazine (B178648) hydrate (B1144303), a process known as hydrazinolysis. mdpi.com This transformation opens up pathways to a wide array of heterocyclic systems. The resulting indol-2-carbohydrazide is a key intermediate that can undergo condensation with aldehydes and ketones to form hydrazones. mdpi.com

Furthermore, these hydrazide intermediates are precursors for cyclization reactions. For instance, 5,7-dichloro-1H-indole-2-carbohydrazide can be cyclized with methyl orthoformate to produce a 6,8-dichloro clockss.orgmdpi.comgoogleapis.comtriazino[4,5-a]indol-1(2H)-one. nih.gov In another example, reaction of 3-formyl-indole-2-carboxylates with hydrazine hydrate leads directly to cyclized pyridazino[4,5-b]indol-4(5H)-one structures. nih.gov

This compound is a valuable starting material for the synthesis of indole-2-acylamino derivatives, which are structural motifs found in peptidomimetics and other biologically relevant molecules. clockss.orgorgsyn.org The synthetic route typically involves hydrolysis of the ethyl ester to the free carboxylic acid. clockss.org The resulting acid is then activated, for example with isobutyl chloroformate, and subsequently reacted with an amine source, such as ammonia (B1221849) gas, in an ammonolysis reaction to form the primary amide (an acylamino derivative). clockss.org This sequence allows for the incorporation of the indoline scaffold into peptide chains, where it can act as a conformationally constrained amino acid analogue. clockss.org

Reductive and Oxidative Conversions of the Carboxylic Acid Moiety

The ethyl ester functional group in this compound serves as a versatile handle for various chemical transformations. The most prominent of these is its reduction to a primary alcohol, a fundamental conversion in organic synthesis. While direct oxidation of the ester group is not a typical synthetic route, oxidative pathways involving the indoline scaffold or its derivatives are well-documented. These include the dehydrogenation of the indoline ring to form an indole and the oxidation of the alcohol derived from the ester reduction.

Reductive Conversion to (S)-Indolin-2-ylmethanol

The ester moiety of this compound can be readily reduced to the corresponding primary alcohol, (S)-indolin-2-ylmethanol. This transformation is typically accomplished using powerful hydride-donating agents.

Detailed Research Findings: The reduction of esters to primary alcohols is a classic transformation in organic synthesis, commonly employing strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comwikipedia.org This reagent effectively reduces a wide range of carbonyl compounds, including esters, carboxylic acids, and amides. wikipedia.org The general applicability of LiAlH₄ for the reduction of amino acid esters to their corresponding amino alcohols is well-established, providing a strong precedent for its use with indoline-2-carboxylate derivatives. orgsyn.org The reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), to yield the primary alcohol upon aqueous workup.

Interactive Data Table: Reduction of this compound

| Reactant | Reagent | Solvent | Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | (S)-Indolin-2-ylmethanol |

Oxidative Conversions

Oxidative transformations related to the this compound scaffold primarily involve two pathways: dehydrogenation of the indoline ring or oxidation of the alcohol obtained from the ester reduction.

Dehydrogenation to Ethyl (S)-Indole-2-carboxylate

The indoline ring system can undergo oxidative dehydrogenation to yield the corresponding aromatic indole structure. This aromatization is a key transformation for accessing the indole scaffold from its saturated precursor.

Detailed Research Findings: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for the dehydrogenation of substituted indolines. researchgate.net Research has shown that the methyl ester of 6-nitroindoline-2-carboxylic acid can be smoothly dehydrogenated by DDQ to furnish methyl 6-nitroindole-2-carboxylate. researchgate.net This indicates that the ester functionality is stable under these oxidative conditions, allowing for selective aromatization of the heterocyclic ring.

Interactive Data Table: Dehydrogenation of this compound

| Reactant | Reagent | Product |

| This compound | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Ethyl (S)-indole-2-carboxylate |

Oxidation of Derived (S)-Indolin-2-ylmethanol

The primary alcohol, (S)-indolin-2-ylmethanol, resulting from the reduction of the ester, is susceptible to oxidation, leading to either the corresponding aldehyde or carboxylic acid, depending on the reagents and conditions employed.

Detailed Research Findings: The oxidation of primary alcohols is a fundamental process in organic chemistry.

Partial Oxidation to Aldehyde: Mild oxidizing agents can be used to convert the primary alcohol to (S)-indoline-2-carbaldehyde.

Full Oxidation to Carboxylic Acid: The use of strong oxidizing agents will typically lead to the formation of (S)-indoline-2-carboxylic acid.

While specific studies on the oxidation of (S)-indolin-2-ylmethanol are not detailed in the provided context, these transformations follow well-established principles of organic chemistry.

Interactive Data Table: Oxidation of (S)-Indolin-2-ylmethanol

| Reactant | Reaction Type | Potential Reagents | Product |

| (S)-Indolin-2-ylmethanol | Partial Oxidation | Pyridinium chlorochromate (PCC), Swern Oxidation | (S)-Indoline-2-carbaldehyde |

| (S)-Indolin-2-ylmethanol | Full Oxidation | Potassium permanganate (B83412) (KMnO₄), Jones Reagent | (S)-Indoline-2-carboxylic acid |

Conformational Analysis and Structure Function Relationships

(S)-Indoline-2-carboxylic acid ethyl ester as a Proline and Phenylalanine Mimetic

(S)-Indoline-2-carboxylic acid, the parent acid of the ethyl ester, is considered a unique mimetic of both L-proline and L-phenylalanine. nih.govacs.orgnih.gov The fusion of an aromatic ring to the C4 and C5 positions of a proline-like pyrrolidine (B122466) ring results in a molecule that combines the conformational constraints of proline with the aromatic features of phenylalanine. nih.govacs.org This dual mimetic character makes it a compelling building block for designing novel peptides and other molecules with potentially unique secondary structures and biological activities. nih.govacs.orgnih.govresearchgate.net The rigid indoline (B122111) core significantly reduces the conformational flexibility typically associated with peptide backbones, offering a strategy to stabilize specific secondary structures. nih.gov

Derivatives of (S)-indoline-2-carboxylic acid have been studied for their ability to influence peptide conformation. nih.gov For instance, the N-acetyl methyl ester derivative, a close analog of the ethyl ester, has been shown to possess a pronounced tendency to adopt a cis amide bond conformation, a behavior that is contrary to that of proline, which generally favors a trans conformation. nih.govacs.orgnih.gov This distinct conformational preference highlights the potential of the indoline scaffold to act as a conformational switch in peptide sequences, enabling the design of new and stable secondary structures. nih.gov

Amide Bond Isomerization in Derivatives (cis/trans equilibrium)

The equilibrium between the cis and trans isomers of the amide bond preceding a proline residue is a critical factor in protein folding and function. In derivatives of (S)-indoline-2-carboxylic acid, this isomerization has been a subject of detailed investigation, revealing a fascinating interplay of solvent effects, and steric and electronic factors.

Solvent-Dependent Conformational Preferences

Experimental and computational studies on N-acetylated derivatives of (S)-indoline-2-carboxylic acid have demonstrated a strong dependence of the cis/trans equilibrium on the polarity of the solvent. nih.govacs.org In a study of methyl (S)-1-acetylindoline-2-carboxylate, the cis isomer was found to be the preferred conformation in polar solvents. nih.govacs.orgresearchgate.net This is a notable departure from the behavior of similar proline derivatives, which typically show a preference for the trans isomer. nih.gov

The table below, derived from ¹H NMR studies of methyl (S)-1-acetylindoline-2-carboxylate, illustrates the influence of solvent polarity on the trans/cis ratio.

| Solvent | Dielectric Constant (ε) | % trans | % cis | K (trans/cis) |

| CCl₄ | 2.2 | 52 | 48 | 1.08 |

| CDCl₃ | 4.8 | 46 | 54 | 0.85 |

| THF-d₈ | 7.6 | 32 | 68 | 0.47 |

| CH₂Cl₂ | 8.9 | 43 | 57 | 0.75 |

| (CD₃)₂CO | 20.7 | 18 | 82 | 0.22 |

| C₂H₅OH | 24.6 | 17 | 83 | 0.20 |

| (CD₃)₂SO | 46.7 | 10 | 90 | 0.11 |

| CD₃OD | 32.7 | 16 | 84 | 0.19 |

| D₂O | 80.1 | 14 | 86 | 0.16 |

Data adapted from a study on the methyl ester derivative.

As the dielectric constant of the solvent increases, the population of the cis isomer rises significantly, indicating a stabilization of this conformation in more polar environments. acs.org

Steric and Electronic Influences on Isomerization

The preference for the cis isomer in polar solvents is attributed to a combination of steric and electronic effects within the molecule. nih.gov In the trans conformation of N-acetylated indoline-2-carboxylic acid esters, a steric clash can occur between the N-acetyl methyl group and the aromatic proton at the 4-position of the indoline ring. nih.gov This steric repulsion is alleviated in the cis conformation. nih.gov

Furthermore, electronic factors, such as the n→π* interaction between adjacent carbonyl groups, which often stabilizes the trans conformer in proline derivatives, appear to be less dominant in the case of indoline-2-carboxylic acid derivatives. nih.gov The inherent structural rigidity and the electronic nature of the fused aromatic ring likely play a crucial role in dictating the conformational equilibrium, favoring the cis state. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational methods have been instrumental in elucidating the conformational landscape and potential biological interactions of this compound and its analogs.

Theoretical Investigations of Conformational Space

Computational studies have been employed to explore the relative stabilities of different conformers of N-acetylated indoline-2-carboxylic acid esters. nih.govacs.org These investigations typically involve optimizing the geometries of various possible conformations (cis and trans isomers with different puckering of the five-membered ring) and calculating their relative energies. acs.orgresearchgate.net

For instance, a computational analysis of methyl (S)-1-acetylindoline-2-carboxylate considered four main conformations, designated as C1, C2 (for cis isomers) and T1, T2 (for trans isomers), which differ in the ω and ψ dihedral angles. acs.org The results of these calculations were in good agreement with experimental data, confirming the higher stability of the cis conformers in polar solvents. researchgate.net These theoretical models provide a molecular-level understanding of the factors governing the conformational preferences of this class of compounds.

Molecular Docking and Enzyme-Substrate Interactions

Molecular docking is a computational technique used to predict the binding orientation of a molecule to a target protein. While specific docking studies on this compound are not extensively reported, research on closely related indole-2-carboxylic acid derivatives provides valuable insights into their potential as enzyme inhibitors.

For example, N-substituted indole-2-carboxylic acid esters have been investigated as potential cyclooxygenase-2 (COX-2) selective inhibitors. nih.gov Docking studies of these compounds into the active sites of COX-1 and COX-2 enzymes have helped to rationalize their biological activities and guide the design of more selective inhibitors. nih.gov Similarly, indole-2-carboxylic acid derivatives have been identified as potential inhibitors of HIV-1 integrase. nih.gov Molecular docking of these compounds into the enzyme's active site revealed key interactions, such as π-stacking between the indole (B1671886) core and viral DNA, that contribute to their inhibitory activity. nih.gov

In the context of enzymatic synthesis, hydrolytic enzymes have been used for the optical resolution of racemic indoline-2-carboxylic acid methyl ester. patsnap.comgoogle.com This process relies on the stereoselective hydrolysis of one enantiomer by the enzyme, leaving the other enantiomer in high optical purity. patsnap.comgoogle.com This demonstrates a clear enzyme-substrate interaction where the enzyme's active site can differentiate between the two enantiomers of the indoline-2-carboxylic acid ester scaffold.

These examples underscore the utility of molecular modeling in understanding how the rigid, three-dimensional structure of this compound and its derivatives can be exploited for the rational design of molecules that interact specifically with biological targets.

Influence of Indoline Ring Puckering and Aromaticity on Conformation

The conformational landscape of this compound is significantly dictated by the interplay between the puckering of its five-membered dihydropyrrole ring and the electronic influence of the fused benzene (B151609) ring. Unlike its parent aromatic counterpart, indole, where the pyrrole (B145914) ring is planar due to its aromatic character, the indoline ring is saturated at the 2 and 3 positions, introducing the potential for non-planar conformations.

Detailed Research Findings

Recent comprehensive experimental and computational studies on (S)-indoline-2-carboxylic acid derivatives have shed light on their distinct conformational properties. acs.org A pivotal finding is that the five-membered ring of these molecules is considered to be "intrinsically quasiplanar." acs.org This contrasts with structurally similar amino acids like proline, which exhibit well-defined puckered conformations (often described as "UP" and "DOWN"). In the case of indoline-2-carboxylic acid derivatives, the fusion of the benzene ring to the pyrrolidine ring at the C4 and C5 positions imposes significant conformational rigidity, restricting the degree of puckering. acs.org

This quasi-planar nature of the indoline ring has a profound impact on the molecule's structure-function relationships, particularly when incorporated into larger molecules like peptides. Research has demonstrated that derivatives of (S)-indoline-2-carboxylic acid, such as the N-acetyl methyl ester, exhibit a pronounced tendency to adopt a cis conformation around the amide bond, especially when in polar solvents. acs.orgnih.gov This is a notable deviation from the behavior of proline-containing peptides, which generally favor the trans amide bond conformation. This ability to favor the cis isomer makes (S)-indoline-2-carboxylic acid and its esters valuable tools for designing specific secondary structures in peptides. acs.orgnih.gov

Computational studies on related indole derivatives have shown that substitutions on the six-membered ring can have a significant effect on the ground state electronic structure of the indole ring. chemrxiv.org While direct computational data for this compound is not extensively available in the literature, the existing research on its derivatives strongly supports the model of a conformationally restricted, quasi-planar five-membered ring.

Below are data tables summarizing the key conformational features and providing a comparison with the aromatic analogue.

Table 1: Conformational Characteristics of the Indoline Ring in (S)-Indoline-2-carboxylic acid Derivatives

| Feature | Observation | Implication | Reference |

| Ring Puckering | Intrinsically quasi-planar | Restricted conformational flexibility compared to proline. | acs.org |

| Amide Bond Isomerization | Strong preference for cis conformation in polar solvents | Acts as a conformational switch in peptide structures. | acs.orgnih.gov |

Table 2: Comparison of Conformational Properties

| Compound | Ring System | Planarity | Key Conformational Feature | Reference |

| This compound (and derivatives) | Indoline (fused dihydropyrrole) | Quasi-planar | Restricted puckering, preference for cis-amide bond. | acs.org |

| Ethyl 1H-indole-2-carboxylate | Indole (fused pyrrole) | Nearly planar | Fully aromatic and planar system. | nih.gov |

Applications in Medicinal Chemistry and Biological Activity Studies

Role as a Key Intermediate in Angiotensin Converting Enzyme (ACE) Inhibitor Synthesis

(S)-Indoline-2-carboxylic acid and its ester derivatives are pivotal intermediates in the industrial synthesis of several Angiotensin-Converting Enzyme (ACE) inhibitors. justia.comepo.org ACE inhibitors are a class of medications used to treat high blood pressure and heart failure. They work by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. justia.com The stereochemistry of the (S)-enantiomer is crucial for the biological activity of the final drug product. justia.com

(S)-Indoline-2-carboxylic acid is a cornerstone in the synthesis of Perindopril, a widely prescribed ACE inhibitor. justia.comgoogle.com The manufacturing process often involves the esterification of (S)-indoline-2-carboxylic acid to its ethyl or benzyl (B1604629) ester, followed by hydrogenation to yield (2S,3aS,7aS)-octahydroindole-2-carboxylic acid ester. epo.orggoogleapis.com This saturated bicyclic intermediate is then coupled with another key fragment, N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine. epo.org The final step involves deprotection to yield Perindopril. googleapis.com Various patents detail methods to obtain high purity (S)-indoline-2-carboxylic acid, often through the resolution of a racemic mixture, highlighting its importance in producing the final active pharmaceutical ingredient with the correct stereochemistry. justia.comgoogle.com

Exploration of Antiviral Properties

The indole (B1671886) nucleus is a prominent scaffold in the search for new antiviral agents. Derivatives of indole-2-carboxylic acid have been specifically investigated for their ability to inhibit viral enzymes essential for replication.

Researchers have identified indole-2-carboxylic acid as a promising scaffold for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs). rsc.orgnih.govnih.gov HIV-1 integrase is a critical enzyme that facilitates the integration of the viral DNA into the host cell's genome, a vital step in the viral life cycle. nih.govresearchgate.net By inhibiting the strand transfer step, these compounds can effectively block viral replication. rsc.org Through structural optimization, derivatives of indole-2-carboxylic acid have been synthesized that show significant inhibitory effects against the integrase enzyme, with some compounds demonstrating IC₅₀ values in the low micromolar to nanomolar range. nih.govresearchgate.net

The mechanism of action for these indole-2-carboxylic acid-based INSTIs involves targeting the enzyme's active site. nih.govresearchgate.net The HIV-1 integrase active site contains a conserved DDE motif (comprising aspartate and glutamate (B1630785) residues) that coordinates two divalent magnesium ions (Mg²⁺). researchgate.net These metal ions are essential for the catalytic activity of the enzyme. Binding studies and molecular modeling have shown that the indole core and the C2-carboxyl group of the inhibitor scaffold effectively chelate these two Mg²⁺ ions. rsc.orgnih.govnih.gov This interaction blocks the active site, preventing it from binding to the viral DNA and carrying out the strand transfer reaction, thus inhibiting viral integration. rsc.orgresearchgate.net

Investigation of Anticancer Activities

The indole scaffold is a recurring motif in many natural and synthetic compounds with anticancer properties. nih.govmdpi.com Derivatives of indole-2-carboxylic acid have been a focus of research for their potential to inhibit the growth of various cancer cells.

Several studies have demonstrated the in vitro anticancer potential of indole-2-carboxylic acid derivatives against leukemia and breast cancer cell lines. mdpi.commdpi.comnih.gov For instance, a dinuclear copper(II) complex of indole-2-carboxylic acid showed potent growth-inhibitory activity against the human breast cancer cell lines MDA-MB-231 and MCF-7, with inhibition percentages exceeding 90% at a 20 µM concentration. mdpi.com Similarly, indole-2-carboxamide derivatives have been synthesized and shown to induce apoptosis (programmed cell death) in MCF-7 breast cancer cells. nih.gov Other research on indole-acrylonitrile derivatives identified compounds with significant growth inhibition potency against various tumor cell lines, including leukemia and breast cancer lines. mdpi.com These findings suggest that the indole-2-carboxylic acid core is a viable starting point for the development of novel anticancer agents.

Research Findings on Indole-2-Carboxylic Acid Derivatives

The following tables summarize key research findings for various derivatives.

Table 1: Antiviral Activity of Indole-2-Carboxylic Acid Derivatives

| Compound Class | Target | Key Findings | Reference(s) |

|---|---|---|---|

| Indole-2-carboxylic acid derivatives | HIV-1 Integrase Strand Transfer | Inhibition of strand transfer via chelation of two Mg²⁺ ions in the active site. | rsc.orgnih.gov |

| Optimized Indole-2-carboxylic acid derivative (17a) | HIV-1 Integrase | Markedly inhibits integrase with an IC₅₀ value of 3.11 μM. | rsc.orgresearchgate.net |

Table 2: Anticancer Activity of Indole-2-Carboxylic Acid Derivatives

| Compound Class | Cell Lines | Key Findings | Reference(s) |

|---|---|---|---|

| Indole-2-carboxylic acid dinuclear copper(II) complex | MDA-MB-231, MCF-7 (Breast Cancer) | >90% growth inhibition at 20 µM concentration. | mdpi.com |

| Indole-2-carboxamide derivatives (5d, 5e) | MCF-7 (Breast Cancer) | Induced apoptosis by increasing levels of pro-apoptotic proteins like Bax. | nih.gov |

| Indole-acrylonitrile derivative (2l) | Leukemia & Breast Cancer cell lines | Showed significant cytostatic effect and growth inhibition (GI₅₀ = 0.228–6.6 μM). | mdpi.com |

Proposed Mechanisms of Action

The biological effects of (S)-Indoline-2-carboxylic acid derivatives are underpinned by specific molecular interactions. As a constrained mimetic of both proline and phenylalanine, its structure is well-suited for influencing protein conformation and participating in targeted binding events. acs.org

Collagen Binding: (S)-Indoline-2-carboxylic acid is recognized as a proline mimetic. acs.org Proline hydroxylation is a critical post-translational modification for the stability of the collagen triple helix and for its interaction with integrin receptors. nih.gov The structure of (S)-Indoline-2-carboxylic acid can influence the conformation of peptide bonds, demonstrating a significant tendency to adopt a cis amide isomer form, especially in polar solvents. acs.orgnih.gov This contrasts with proline's general preference for the trans isomer. acs.org This ability to induce specific conformational shifts is a key mechanism, suggesting that its incorporation could modulate the structural integrity and binding properties of collagenous sequences, thereby affecting processes like integrin binding. acs.orgnih.gov Studies on collagen-mimicking peptides have shown that integrin α1β1 binds more weakly to sequences lacking hydroxyproline, an effect attributed to both the destabilization of the helix and less effective direct interaction with the integrin α1I domain. nih.gov

Inhibition of Inflammatory Mediators: Certain derivatives of indoline (B122111) have demonstrated potent anti-inflammatory activity. Novel synthesized indoline derivatives can protect RAW264.7 macrophages from lipopolysaccharide (LPS)-induced elevation of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), at concentrations as low as 1 pM to 1 nM. nih.gov This suggests a mechanism involving the modulation of critical inflammatory pathways, which may be linked to the inhibition of enzymes or signaling proteins responsible for the production of these pro-inflammatory molecules.

Antimicrobial and Antioxidant Potentials of Derivatives

Derivatives of indole-2-carboxylic acid have been a significant focus of research for their potential as antimicrobial and antioxidant agents. The indole nucleus itself is known to influence antioxidant efficacy in biological systems. fabad.org.tr

The antioxidant properties of these derivatives have been evaluated through various assays. For instance, in one study, new ester and amide derivatives of indole-2-carboxylic acid were synthesized and tested for their ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, chelate iron (Fe2+), and exhibit reducing power. fabad.org.trresearchgate.net All tested compounds showed more potent Fe2+ chelating activity than the standard, EDTA. fabad.org.trresearchgate.net Specifically, N-Benzyl-1H-indole-2-carboxamide and its N-substituted benzyl counterpart demonstrated strong scavenging effects against DPPH radicals and excellent reducing power compared to butylated hydroxytoluene (BHT). fabad.org.trresearchgate.net Other research has highlighted the potential of indole-2-carboxylic acid as an antioxidant drug through quantum chemical and molecular docking studies. researchgate.net

In terms of antimicrobial activity, these derivatives have shown notable effects against various pathogens. One study found that a synthesized amide derivative of indole-2-carboxylic acid was the most active compound against Enterococcus faecalis and also showed significant activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL. fabad.org.trresearchgate.net Several other ester and amide derivatives in the same study also displayed noticeable antifungal activities against C. albicans. fabad.org.trresearchgate.net

| Compound | Modification | Antimicrobial Activity (MIC in µg/mL) | Antioxidant Properties |

|---|---|---|---|

| Compound 1 (Ester) | Ester derivative | Active vs. C. albicans (MIC=32), Moderate vs. C. parapsilosis (MIC=64) | Effective metal chelating activity |

| Compound 2 (Amide) | Amide derivative | Most active vs. E. faecalis, Significant vs. C. albicans (MIC=8) | Effective metal chelating activity |

| Compound 5 (Amide) | N-Benzyl-1H-indole-2-carboxamide | Active vs. C. albicans (MIC=64) | Strong DPPH scavenging, Excellent reducing power |

| Compound 6 (Amide) | N-substituted benzyl amide | Active vs. C. albicans (MIC=32) | Strong DPPH scavenging, Excellent reducing power |

Indole Derivatives as Privileged Structures in Drug Discovery

The indole scaffold is widely regarded as a "privileged structure" in medicinal chemistry. nih.goveurekaselect.comresearchgate.net This designation is due to its recurrence in a vast number of biologically active natural and synthetic products and its ability to serve as a versatile template for interacting with multiple, distinct biological targets. nih.govresearchgate.net The indole nucleus is a core component of the essential amino acid tryptophan, plant hormones, and numerous alkaloids. eurekaselect.comresearchgate.net

This structural motif is found in a wide array of approved drugs with diverse therapeutic applications, including:

Anti-inflammatories (e.g., Indomethacin) eurekaselect.comresearchgate.netnih.gov

Antiemetics (e.g., Ondansetron, Ramosetron) nih.govresearchgate.net

Antimigraine agents (e.g., Sumatriptan, Frovatriptan) nih.govresearchgate.net

Phosphodiesterase inhibitors (e.g., Tadalafil) eurekaselect.comresearchgate.net

Anticancer agents (e.g., Panobinostat) researchgate.net

The broad utility of the indole scaffold is often attributed to its capacity to bind to conserved pockets in various receptors, particularly G-protein coupled receptors (GPCRs). nih.goveurekaselect.comresearchgate.net Its unique combination of a benzene (B151609) and a pyrrole (B145914) ring allows for a range of interactions, including hydrogen bonding and π-π stacking, making it an effective pharmacophore for targeting enzymes and receptors. nih.govmdpi.com Consequently, indole derivatives are pivotal in designing new drugs for cancer, infectious diseases, and chronic inflammatory conditions. nih.gov

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of indoline-2-carboxylic acid, SAR studies have provided valuable insights into how specific structural modifications influence their therapeutic potential.

In one line of research, a series of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives were synthesized to explore their inhibitory effects on NF-κB, a key regulator in inflammation and cancer. nih.govresearchgate.net These studies evaluated how different substituents on the phenylamide ring and the indoline nitrogen affected cytotoxicity and NF-κB inhibition. nih.govresearchgate.net

A comprehensive SAR study was conducted on indole-based compounds designed as HIV-1 fusion inhibitors that target the glycoprotein (B1211001) gp41. nih.govacs.org Researchers systematically varied the substituents on the indole scaffold to understand the impact of shape, charge, and hydrophobicity on antiviral potency. nih.gov The study revealed that while adding a benzyl group (Ring D) was significant, the nature of its substitution was critical. Small nonpolar groups had a minor effect, but introducing polar substituents like carboxylates or amides markedly improved binding affinity (KI) to submicromolar levels. nih.govacs.org However, this enhanced binding did not always translate to better fusion inhibition. Retaining a methyl or ethyl ester on the benzyl ring led to enhanced fusion inhibitory activity that surpassed what would be expected from the binding affinity alone. nih.govacs.org This work resulted in the identification of a compound, 6j , with an EC₅₀ of 200 nM against both cell-cell fusion and live virus replication. nih.govacs.org

| Compound | Substitution on Ring D (Benzyl Ring) | Binding Affinity (KI, µM) | Cell-Cell Fusion Inhibition (EC₅₀, µM) |

|---|---|---|---|

| 1 | m-COOCH₃ | 0.9 | 0.9 |

| 6a | H (unsubstituted) | 0.8 | 4.2 |

| 6b | m-OCH₃ | 0.9 | 0.9 |

| 6d | p-CF₃ | 0.9 | 0.8 |

| 6i | m-COOH | 0.7 | >10 |

| 6j | m-COOCH₂CH₃ | 0.6 | 0.2 |

| 6m | m-CONH₂ | 0.8 | >10 |

Similarly, optimization of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors showed that introducing a C6 halogenated benzene ring could effectively bind with viral DNA through π-π stacking interactions, significantly inhibiting the integrase enzyme. nih.gov Further structural modifications on the C3 position of the indole core with a long branch improved interactions with a nearby hydrophobic cavity, enhancing the inhibitory effect. mdpi.com These studies underscore that the biological activity of indoline-2-carboxylic acid derivatives can be finely tuned by strategic functionalization of the core scaffold.

Advanced Analytical Techniques and Characterization in Research

Spectroscopic Methods for Structural Elucidation (NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for confirming the molecular structure of (S)-Indoline-2-carboxylic acid ethyl ester. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides insight into the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. For the related compound, ethyl indole-2-carboxylate (B1230498), specific chemical shifts are observed that help in confirming the presence of the indole (B1671886) core, the ethyl ester group, and the various aromatic protons. nih.govmdpi.com While specific data for the (S)-indoline ethyl ester is less commonly published, the expected spectra would show characteristic signals for the saturated five-membered ring, distinguishing it from its aromatic indole counterpart. For instance, the protons on the saturated C2 and C3 carbons of the indoline (B122111) ring would appear at a higher field (lower ppm) compared to the sp²-hybridized carbons in an indole ring.

Typical ¹H NMR and ¹³C NMR data for the closely related Ethyl Indole-2-carboxylate are presented below: